molecular formula C16H17NO4S B273426 3-[(Mesitylsulfonyl)amino]benzoic acid

3-[(Mesitylsulfonyl)amino]benzoic acid

Cat. No.: B273426
M. Wt: 319.4 g/mol
InChI Key: MCZDFCRYKVPBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Mesitylsulfonyl)amino]benzoic acid is a synthetic benzoic acid derivative engineered for research applications, particularly in organic and peptide chemistry. The compound integrates a mesitylsulfonamide group at the meta-position of the benzoic acid ring, a structure designed to confer steric hindrance and electronic influence on its reactivity. This reagent is valued for its potential as a building block in the synthesis of more complex molecules. Its structural features suggest it could be investigated for use in creating novel peptide mimics or as a core structure in medicinal chemistry programs targeting protein-protein interactions. Researchers in chemical biology may explore its application in designing enzyme inhibitors, capitalizing on the sulfonamide group's ability to mimic transition states or native enzyme substrates . The steric bulk of the mesityl group may also be leveraged to influence the conformational properties of synthesized compounds or to modulate their pharmacokinetic characteristics. As with many specialized benzoic acid and sulfonamide derivatives, its primary utility lies in its versatility as an intermediate for constructing diverse compound libraries. This product is intended for research purposes only and is not approved for use in humans or as a therapeutic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-10-7-11(2)15(12(3)8-10)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19)

InChI Key

MCZDFCRYKVPBEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Key Bond Lengths (Å) Hydrogen Bonding Patterns Reference
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ 269.25 Monoclinic P2₁/n N1–C9: 1.386; C9–C10: 1.501 O–H···O, N–H···O (intermolecular)
3-[(4-Fluorobenzyl)amino]benzoic acid C₁₄H₁₂FNO₂ 245.25 Not reported Likely O–H···O, N–H···F (inferred)
3-(Methylsulfonyl)benzoic acid C₈H₈O₄S 200.21 Not reported S–C: ~1.78 (estimated) O–H···O (carboxylic acid dimer)
3-[(4-Chlorophenyl)carbamoylamino]benzoic acid C₁₄H₁₁ClN₂O₃ 290.70 Not reported N–H···O, C–H···Cl (hypothesized)
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid C₁₅H₁₂Cl₂NO₄S 389.23 Not reported O–H···O, Cl···H (predicted)

Key Observations:

  • Steric Effects: The mesitylsulfonyl group in this compound is significantly bulkier than the methylsulfonyl group in 3-(Methylsulfonyl)benzoic acid or the fluorobenzyl group in 3-[(4-Fluorobenzyl)amino]benzoic acid . This steric bulk may reduce solubility in polar solvents compared to smaller analogs.
  • Hydrogen Bonding: Compounds like 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid exhibit robust intermolecular O–H···O and N–H···O interactions, stabilizing their crystal lattices . In contrast, halogenated derivatives (e.g., 3-[(4-Chlorophenyl)carbamoylamino]benzoic acid) may engage in weaker C–H···Cl interactions .

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